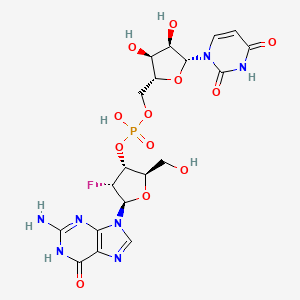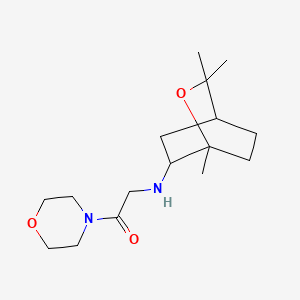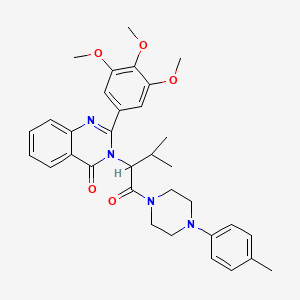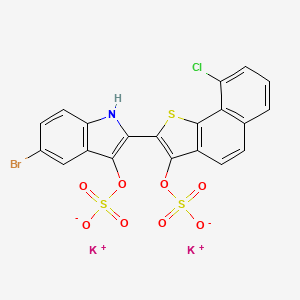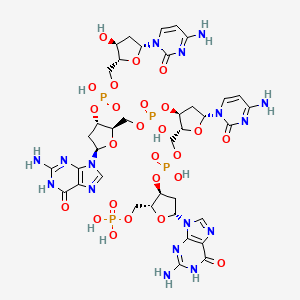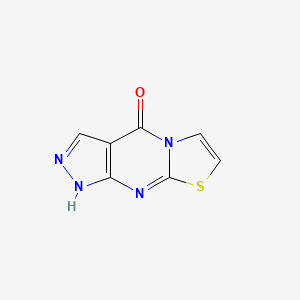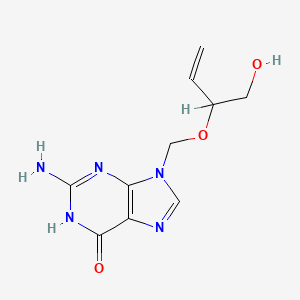
6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a hydroxybutenyl side chain, and a guanine base, which collectively contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine typically involves multi-step organic reactions. One common approach is the alkylation of guanine with a suitable methoxy-substituted butenyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydroxybutenyl side chain can undergo oxidation reactions, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various saturated derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Saturated hydroxybutyl derivatives.
Substitution: Various substituted guanine derivatives.
科学研究应用
9-(Methoxy-(4-hydroxybuten-3-yl)-guanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound is investigated for its potential role in DNA interactions and as a probe for studying nucleic acid structures.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine involves its interaction with molecular targets such as enzymes or nucleic acids. The methoxy and hydroxybutenyl groups may facilitate binding to active sites or intercalation into DNA strands, thereby affecting biological processes. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
9-(Methoxy-(4-hydroxybutyl)-guanine): Similar structure but with a saturated hydroxybutyl side chain.
9-(Methoxy-(4-hydroxybuten-2-yl)-guanine): Similar structure but with a different position of the double bond in the side chain.
Uniqueness: 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is unique due to the specific positioning of the methoxy and hydroxybutenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
CAS 编号 |
136083-21-1 |
|---|---|
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
2-amino-9-(1-hydroxybut-3-en-2-yloxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c1-2-6(3-16)18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h2,4,6,16H,1,3,5H2,(H3,11,13,14,17) |
InChI 键 |
NCIXHMZGVXQYTQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


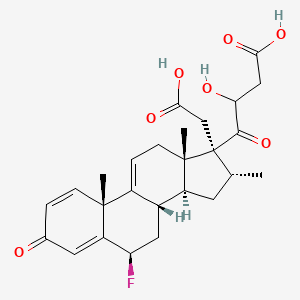
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

